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Compound of Interest

Compound Name: Ivermectin B1a monosaccharide

Cat. No.: B10764894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques

utilized in the analysis of Ivermectin B1a monosaccharide. Ivermectin, a potent macrocyclic

lactone antiparasitic agent, is a mixture of two homologous compounds, with Ivermectin B1a

being the major component. The monosaccharide derivative, formed by the hydrolysis of the

terminal oleandrose unit, is a key compound in understanding the metabolism and degradation

of Ivermectin. This guide details the experimental protocols and presents key quantitative data

from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and

Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for the structural elucidation and quantification of Ivermectin

B1a and its monosaccharide derivative. Techniques such as Electrospray Ionization (ESI)

coupled with tandem mass spectrometry (MS/MS) are commonly employed.

Fragmentation Pattern
The fragmentation of Ivermectin B1a typically involves the cleavage of the glycosidic bonds,

leading to the loss of the sugar moieties. The loss of the terminal oleandrose results in the

formation of the Ivermectin B1a monosaccharide. Further fragmentation leads to the

aglycone. The monosaccharide itself will exhibit a distinct fragmentation pattern.
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In positive ion mode, Ivermectin B1a often forms adducts with sodium [M+Na]⁺ or ammonium

[M+NH₄]⁺. For example, the ESI tandem mass spectrum of Ivermectin B1a can show a peak at

m/z 897.4 corresponding to the [B1a+Na]⁺ adduct.[1] The fragmentation of the ammonium

adduct of Ivermectin B1a (m/z 892.5) produces major product ions at m/z 307.2, 551.3, and

569.3.[2]

The loss of the monosaccharide unit from the [M+NH₄]⁺ precursor ion of Ivermectin B1a

(H₂B1a) results in a product ion at m/z 713.4.[3] The monosaccharide itself has a molecular

weight of 730.92 g/mol .[4][5]

Table 1: Key Mass Spectrometry Data for Ivermectin B1a and its Monosaccharide

Compound/Fragme
nt

Precursor Ion
(Adduct)

m/z Reference

Ivermectin B1a [M+Na]⁺ 897.4 [1]

Ivermectin B1a [M+NH₄]⁺ 892.3 [3]

Ivermectin B1a

Fragment

Loss of

Monosaccharide
713.4 [3]

Ivermectin B1a

Fragment
Loss of Disaccharide 568.9 [3]

Ivermectin B1a

Aglycone Fragment

McLafferty

Rearrangement
307.4 [3]

Ivermectin B1a

Monosaccharide
Molecular Weight 730.92 [4][5]

Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the analysis of Ivermectin B1a and its

derivatives.

Sample Preparation:
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Dissolve a reference standard of Ivermectin B1a monosaccharide in a suitable solvent

such as methanol or acetonitrile to prepare a stock solution.

Perform serial dilutions to prepare working standards and quality control samples.

For biological matrices, a protein precipitation step using cold acetonitrile is typically

employed, followed by centrifugation.

Chromatographic Separation (HPLC):

Column: A reversed-phase C18 column (e.g., Zorbax Extend-C18, 150 x 4.6 mm, 3.5 µm)

is commonly used.[1]

Mobile Phase: A gradient elution with water (A) and acetonitrile/methanol (B) is often

utilized.[1]

Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[1]

Column Temperature: Maintain the column at a constant temperature, for example, 30°C

or 40°C.[1]

Injection Volume: Inject a small volume of the prepared sample (e.g., 20 µL).

Mass Spectrometric Detection (MS/MS):

Ionization Mode: Positive Electrospray Ionization (ESI+) is generally used.

Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, targeting

the specific precursor-to-product ion transitions.

Instrument Parameters: Optimize parameters such as capillary voltage, source

temperature, and collision energy for the specific analyte and instrument.

Experimental Workflow: LC-MS/MS
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Sample Preparation LC-MS/MS Analysis

Sample Dissolution in Methanol/Acetonitrile Serial Dilution Protein Precipitation (if applicable) Centrifugation Collect Supernatant HPLC Separation (C18 Column) Electrospray Ionization (ESI+) Mass Analyzer (Precursor Ion Selection) Collision Cell (Fragmentation) Mass Analyzer (Product Ion Detection) Detector Data Acquisition & Analysis

Click to download full resolution via product page

Caption: Workflow for the LC-MS/MS analysis of Ivermectin B1a monosaccharide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the definitive structural confirmation of

Ivermectin B1a monosaccharide. Both one-dimensional (¹H and ¹³C) and two-dimensional

(COSY, HMBC) NMR experiments are utilized.

Spectral Characteristics
The ¹H and ¹³C NMR spectra of Ivermectin B1a monosaccharide are reported to be very

similar to those of the parent Ivermectin B1a molecule. The primary differences are observed in

the chemical shifts of the protons and carbons near the point of hydrolysis, specifically at the C-

4' position of the remaining sugar moiety.[6]

While a complete, experimentally determined NMR chemical shift table for the isolated

Ivermectin B1a monosaccharide is not readily available in the public literature, the data for

the parent compound serves as a crucial reference. The key diagnostic signals would be the

absence of the signals corresponding to the second, terminal oleandrose sugar and the altered

chemical shifts around the new hydroxyl group at C-4'.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Saccharide Portion of

Ivermectin B1a (Reference Data)
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Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

1' ~4.7 ~98

2' ~3.5 ~36

3' ~3.1 ~78

4' ~3.0 ~70

5' ~3.9 ~68

6' (CH₃) ~1.2 ~18

1'' ~5.0 ~95

2'' ~3.6 ~35

3'' (OCH₃) ~3.4 ~79

4'' ~3.2 ~75

5'' ~4.0 ~67

6'' (CH₃) ~1.3 ~17

Note: These are approximate

values for the disaccharide

portion of Ivermectin B1a and

will differ slightly for the

monosaccharide, particularly at

the 4' position.

Experimental Protocol: NMR Analysis
Sample Preparation:

Dissolve approximately 5-10 mg of the purified Ivermectin B1a monosaccharide in a

suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
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Data Acquisition:

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Acquire ¹³C NMR spectra, including DEPT experiments to aid in carbon multiplicity

assignment.

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish

proton-proton couplings and HMBC (Heteronuclear Multiple Bond Correlation) to

determine long-range proton-carbon correlations, which are vital for confirming the

structure.

Experimental Workflow: NMR

Sample Preparation

Data Acquisition

Data Processing & Analysis

Purified Monosaccharide Dissolve in Deuterated Solvent (e.g., CDCl3) Transfer to NMR Tube High-Field NMR Spectrometer

1D ¹H NMR

1D ¹³C NMR & DEPT

2D COSY

2D HMBC

Fourier Transform & Phasing Peak Integration & Referencing Spectral Assignment Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the NMR spectroscopic analysis of Ivermectin B1a monosaccharide.

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides valuable information about the functional groups present in a

molecule. For Ivermectin B1a monosaccharide, the IR spectrum will be dominated by

absorptions from hydroxyl, ether, ester, and alkyl groups.

Spectral Characteristics
The IR spectrum of Ivermectin B1a monosaccharide is expected to be very similar to that of

Ivermectin B1a, with the key functional groups giving rise to characteristic absorption bands.

The presence of the monosaccharide moiety will contribute to the broad O-H stretching region

and the C-O stretching "fingerprint" region.

Table 3: Expected Infrared Absorption Bands for Ivermectin B1a Monosaccharide

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3450 (broad) O-H (hydroxyls) Stretching

~2970-2850 C-H (alkyl) Stretching

~1715 C=O (ester, lactone) Stretching

~1640 C=C (alkene) Stretching

~1460, ~1380 C-H (alkyl) Bending

~1250-1000 C-O (ethers, esters, alcohols) Stretching

Note: These are general

ranges and the exact peak

positions can vary.

Experimental Protocol: FTIR-ATR Analysis
Sample Preparation:

Ensure the sample of Ivermectin B1a monosaccharide is pure and dry.

No extensive sample preparation is required for Attenuated Total Reflectance (ATR)

analysis.
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Data Acquisition:

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g.,

isopropanol) and allow it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The final spectrum is presented in terms of absorbance or transmittance.

Experimental Workflow: FTIR

Sample Preparation Data Acquisition Data Analysis

Purified Monosaccharide Clean ATR Crystal Place Sample on CrystalRecord Background Spectrum Apply Pressure Acquire Sample Spectrum Baseline & ATR Correction Peak Picking & Identification Functional Group Interpretation

Click to download full resolution via product page

Caption: Workflow for the FTIR-ATR analysis of Ivermectin B1a monosaccharide.

This guide provides a foundational understanding of the spectroscopic techniques applied to

the analysis of Ivermectin B1a monosaccharide. For more detailed and specific applications,

it is recommended to consult the primary research literature.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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